17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one involves multiple steps, starting from basic steroidal precursorsThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and high-pressure reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the dienone structure to a more saturated form.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield more saturated steroidal compounds .
Scientific Research Applications
17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds.
Biology: It is used in studies related to hormone regulation and receptor binding.
Industry: It is used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one involves its binding to specific steroid receptors in the body. It acts as a selective full progesterone receptor agonist, influencing various physiological processes such as menstrual cycle regulation and reproductive health. The molecular targets include progesterone receptors, and the pathways involved are related to hormone signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
17β-Hydroxy-17-methylestra-4,9,11-trien-3-one: A synthetic non-aromatisable androgen and anabolic steroid.
Nomegestrol acetate: A derivative of nomegestrol with higher affinity for progesterone receptors.
Uniqueness
17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. Its selective binding to progesterone receptors and its ability to act as a full agonist make it particularly valuable in medical applications .
Properties
IUPAC Name |
17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIYQJTUIACIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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